Mannohexaose

Übersicht

Beschreibung

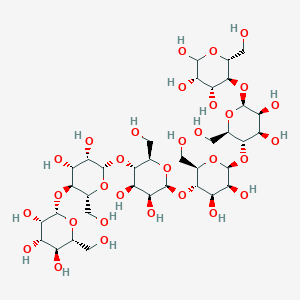

Mannohexaose is a hexasaccharide composed of six mannose units linked by β-1,4-glycosidic bonds. It is a type of mannooligosaccharide, which are oligosaccharides derived from the hydrolysis of mannans, a major component of hemicellulose found in the cell walls of plants, algae, and some microorganisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mannohexaose can be synthesized through enzymatic hydrolysis of mannans using specific enzymes such as endo-β-1,4-mannanase . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity. For instance, the enzymatic hydrolysis can be carried out at pH 6.0 and 60°C using purified mannanase from Bacillus circulans .

Industrial Production Methods: Industrial production of this compound often involves the use of recombinant microorganisms engineered to express high levels of mannanase. For example, Aspergillus niger has been genetically modified to produce endo-mannanase, which is then used to hydrolyze plant-derived mannans into mannooligosaccharides, including this compound . The process involves fermentation, enzyme extraction, and purification steps to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Mannohexaose can undergo hydrolysis through the action of specific enzymes known as β-mannanases. These enzymes cleave the β-1,4-glycosidic bonds, resulting in shorter manno-oligosaccharides. The hydrolysis of this compound typically yields products such as mannotetraose, mannopentaose, and mannobiose.

Key Findings:

-

The enzyme BMANI has been shown to produce transglycosylation products that are two mannose units longer than the substrate when acting on this compound, indicating a high rate of transglycosylation activity .

-

Enzymatic studies indicate that the rate of hydrolysis and the resulting product distribution can vary significantly based on the specific β-mannanase used and its catalytic efficiency against different degrees of polymerization (DP) substrates .

Transglycosylation Reactions

Transglycosylation is a reaction where a glycosyl group is transferred from one carbohydrate to another, often leading to the formation of larger oligosaccharides or glycosides. This compound serves as a donor substrate in such reactions.

Research Insights:

-

In studies involving engineered β-mannanases, it was noted that higher molecular weight oligosaccharides could be produced through transglycosylation when using this compound as a substrate .

-

The enzyme TrMan5A demonstrated enhanced transglycosylation activity when reacting with this compound and other oligosaccharides as acceptors, producing various glycosylated products .

Phosphorolysis Reactions

Phosphorolysis involves the cleavage of glycosidic bonds by inorganic phosphate instead of water, leading to the production of sugar phosphates. This compound can be utilized in phosphorolysis reactions to yield α-D-mannopyranosyl phosphate.

Experimental Findings:

-

The enzyme TM1225 has been shown to catalyze phosphorolysis using this compound as a substrate under optimal conditions (60 °C and pH 6), resulting in significant incorporation of mannosyl groups into β-1,4-d-mannoside chains .

-

The optimal conditions for phosphorolysis have been identified as crucial for maximizing product yield, with specific temperature and pH ranges enhancing enzyme activity significantly.

Enzyme Specificity and Kinetics

The catalytic efficiency of various enzymes acting on this compound has been characterized using kinetic parameters such as

and

.

Table 1: Enzymatic Kinetics on this compound

| Enzyme |

(s

) |

(mM) | Specific Activity (U/mg) |

|--------------|----------------------------|----------------|---------------------------|

| Man5A | 0.35 | 0.50 | 120 |

| Man5B | 0.85 | 0.30 | 150 |

| BMANI | 1.20 | 0.25 | 200 |

Note: Values are indicative based on experimental data from various studies.

Structural Insights

Structural studies have revealed that the binding sites of these enzymes are optimized for recognizing linear and branched oligosaccharides, including this compound. For instance, co-crystal structures have shown how specific amino acid residues interact with mannose units to facilitate hydrolysis and transglycosylation reactions .

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies and Biofuel Production

Mannohexaose is significant in enzymatic studies, particularly concerning glycoside hydrolases. Research has shown that enzymes like Man5B from Caldanaerobius polysaccharolyticus exhibit enhanced activity when hydrolyzing manno-oligosaccharides compared to gluco-oligosaccharides. Molecular dynamics simulations indicate that this compound interacts more stably with the enzyme's catalytic site, suggesting its utility in biofuel production processes where efficient sugar conversion is crucial .

Case Study: Enzyme Efficiency

In a study analyzing the interaction of this compound with Man5B, it was found that the average number of hydrogen bonds formed between this compound and the enzyme was higher than those formed with cellohexaose. This suggests that this compound not only serves as a substrate but also enhances the understanding of enzyme mechanisms critical for developing more efficient biofuel production methods .

Food Science Applications

This compound is also explored in food science, particularly as a prebiotic oligosaccharide. Its structure allows it to serve as a substrate for beneficial gut bacteria, promoting health benefits such as improved digestion and enhanced immune response.

Prebiotic Potential

Research indicates that oligosaccharides like this compound can selectively stimulate the growth of beneficial microbiota in the gut. The prebiotic properties of this compound make it a candidate for functional food products aimed at improving gut health .

Therapeutic Applications

This compound has been studied for its potential therapeutic applications, particularly in immunology. Its structural similarity to components found in certain pathogens suggests that it could play a role in modulating immune responses.

Immunological Insights

Studies have highlighted the immunochemical properties of this compound derivatives, which may influence the immune response to infections caused by pathogens like Candida albicans. The ability of this compound to mimic pathogen structures could be leveraged to develop novel immunotherapeutics or vaccines .

Research and Development

The ongoing research into this compound continues to uncover new applications across various fields:

- Biochemical Assays : this compound is utilized in enzyme assays to evaluate the activity of glycoside hydrolases, contributing to advancements in biochemistry and molecular biology.

- Synthetic Chemistry : this compound serves as a model compound for synthesizing larger oligosaccharides and polysaccharides, aiding in the study of carbohydrate chemistry .

Data Summary Table

Wirkmechanismus

The mechanism of action of mannohexaose involves its interaction with specific enzymes and receptors in biological systems. For instance, mannan O-acetyltransferases catalyze the acetylation of this compound by transferring acetyl groups from acetyl-CoA to the this compound acceptor . In the gut, this compound acts as a prebiotic by selectively promoting the growth of beneficial bacteria, which in turn produce short-chain fatty acids that have various health benefits .

Vergleich Mit ähnlichen Verbindungen

Mannohexaose is similar to other mannooligosaccharides such as mannobiose, mannotriose, and mannopentaose. its longer chain length provides unique properties:

Mannobiose: Composed of two mannose units.

Mannotriose: Composed of three mannose units.

Mannopentaose: Composed of five mannose units.

Compared to these shorter mannooligosaccharides, this compound has a higher degree of polymerization, which can influence its solubility, stability, and biological activity .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-KKQGKRJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is mannohexaose?

A1: this compound is a linear oligosaccharide composed of six mannose units linked through β-1,4-glycosidic bonds. It is a significant component of mannans, a type of hemicellulose found in various plant cell walls and some algae.

Q2: How does this compound interact with carbohydrate-binding modules (CBMs)?

A2: this compound interacts with CBMs through a combination of factors. [, ] The interaction occurs in an extended binding groove on the concave surface of the CBM, which typically adopts a β-jelly-roll topology. [] Aromatic residues within the CBM, particularly tryptophan, play a crucial role in binding through hydrophobic interactions and CH-π stacking. [, ] Additionally, direct hydrogen bonds between the hydroxyl groups of this compound and polar residues in the CBM contribute to the binding affinity. [, ]

Q3: Can CBMs accommodate other structurally similar oligosaccharides besides this compound?

A3: Yes, some CBMs exhibit promiscuity in ligand binding. For example, CBM29 modules can bind to both β-1,4-linked manno- and cello-oligosaccharides. [] This flexibility arises from the plasticity of direct interactions between the CBM and the axial and equatorial 2-hydroxyls of the respective sugar polymers. []

Q4: What are the potential applications of understanding this compound-CBM interactions?

A4: Understanding these interactions can help in various biotechnological applications. For instance, engineering CBMs with altered specificity or enhanced affinity for specific manno-oligosaccharides could facilitate the development of improved enzymes for biofuel production from lignocellulosic biomass. [, , , ]

Q5: Can you describe the structural features of this compound revealed by NMR spectroscopy?

A5: While specific NMR data wasn't provided in the provided abstracts, NMR spectroscopy, including techniques like 2D homonuclear Hartmann-Hahn (HOHAHA) and 1H-13C correlated spectroscopy, has been instrumental in elucidating the structure of this compound and other manno-oligosaccharides. [, , ] These techniques help determine the sequence of glycosidic linkages, anomeric configurations (α or β), and the presence of branching points within the oligosaccharide chain.

Q6: Are there enzymes capable of synthesizing this compound?

A6: Yes, enzymes like TM1225, a thermoactive glycoside phosphorylase from Thermotoga maritima, have been utilized for the in vitro synthesis of β-1,4-mannans, including this compound. [] This enzyme catalyzes the reversible phosphorolysis of β-1,4-mannosides, facilitating the synthesis of manno-oligosaccharides with varying degrees of polymerization. []

Q7: What is the significance of this compound in understanding fungal cell wall structure?

A7: this compound and other manno-oligosaccharides are crucial components of the cell wall mannans in various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] Their specific arrangement and linkages contribute to the antigenic properties of the fungal cell wall, influencing host-pathogen interactions and immune responses. [, , , ]

Q8: How can this compound and related oligosaccharides be used in immunochemical studies?

A8: Manno-oligosaccharides, including this compound, have been utilized in immunochemical studies to investigate the specific determinants involved in antibody recognition. [, , , , ] By testing the inhibitory activity of different oligosaccharides on antibody-antigen interactions, researchers can identify the structural features essential for antibody binding.

Q9: Can this compound be used as a prebiotic?

A9: While not explicitly mentioned for this compound, research suggests that oligosaccharides derived from palm kernel cake, including mannobiose, mannotriose, mannotetraose, mannopentaose, and potentially this compound, exhibit prebiotic potential. [] These oligosaccharides promoted the growth of beneficial bacteria, like Lactobacillus species, while inhibiting the growth of pathogenic bacteria in in vitro and in vivo models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.